molecular formula C5H7NO2 B033245 Ethyl cyanoacetate CAS No. 105-56-6

Ethyl cyanoacetate

Cat. No.: B033245
CAS No.: 105-56-6
M. Wt: 113.11 g/mol
InChI Key: ZIUSEGSNTOUIPT-UHFFFAOYSA-N
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Description

Ethyl cyanoacetate is an organic compound that contains both a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its versatile functional groups and chemical reactivity .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl . The primary targets of this compound are these reactive centers, which interact with other compounds in various chemical reactions.

Mode of Action

This compound can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid . As an example of reactivity at the nitrile, diethyl malonate is obtained from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids .

Biochemical Pathways

The condensation of this compound and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

Result of Action

The result of the action of this compound depends on the specific reactions it undergoes. For instance, in the reaction with salicylaldehyde, the major product is coumarin-3-carboxylate ester . This compound has various applications in synthetic, organic, and pharmaceutical chemistry .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the yield of the reaction with salicylaldehyde can be affected by the acid-base properties of the catalyst and the ability of the catalyst to form complexes by hydrogen bonds . Moreover, this compound is both a nitrile and an ester, and its reactions with acids liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Comparison with Similar Compounds

Uniqueness: this compound’s combination of nitrile and ester groups, along with its acidic methylene site, makes it a versatile and valuable compound in organic synthesis. Its ability to undergo a wide range of reactions, including Knoevenagel condensation and Michael addition, sets it apart from similar compounds .

Properties

IUPAC Name

ethyl 2-cyanoacetate
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InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3
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InChI Key

ZIUSEGSNTOUIPT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC#N
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Molecular Formula

C5H7NO2
Record name ETHYL CYANOACETATE
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DSSTOX Substance ID

DTXSID9026718
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Molecular Weight

113.11 g/mol
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Physical Description

Ethyl cyanoacetate appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to pale straw-colored liquid; Insoluble in water; [HSDB] Colorless or pale clear liquid; Evolves toxic gas on contact with water; [MSDSonline]
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Record name Acetic acid, 2-cyano-, ethyl ester
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Boiling Point

205 °C, BP: 206.00 °C at 750 mm Hg; 152.8 °C at 100 mm Hg; 133.8 °C at 40 mm Hg; 119.8 °C at 20 mm Hg; 106.0 °C at 10 mm Hg; 93.5 °C at 5 mm Hg; 67.8 °C at 1.0 mm Hg
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Flash Point

230 °F (NFPA, 2010), 230 °F
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Solubility

Very soluble in ethyl ether, ethanol, Soluble in ammonia water, aqueous solution of alkalies; miscible with alcohol, ether, In water, 2.0X10+4 mg/L at 25 °C
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Density

1.0654 g/cu cm at 20 °C
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Vapor Density

3.9 (Air = 1)
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Vapor Pressure

0.03 [mmHg], VP: 1 mm Hg at 67.8 °C, 3.88X10-2 mm Hg at 25 °C
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Color/Form

Colorless liquid, Colorless to pale straw-colored liquid

CAS No.

105-56-6
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Melting Point

-22.5 °C
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Synthesis routes and methods I

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.
Quantity
3.87 g
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1.95 g
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2.56 g
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20 mL
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Synthesis routes and methods II

Procedure details

Using a method similar to that described in Example 1(a), 7.6 parts of 2-amino-3-cyano-5-formylthiophene were reacted with 9.7 parts of N-cyanoethyl-N-ethyl-m-toluidine to give 13 parts of the dye of the formula ##STR19## 3.8 parts of ethyl cyanoacetate, 1.5 parts of glacial acetic acid and 1.5 parts of piperidine were added to 6.0 parts of this dye in 45 parts by volume of dioxane, and the mixture was stirred for 16 hours at room temperature. Thereafter, the dye was precipitated by adding 50 parts of water and 50 parts of ice, the mixture was stirred for 1 hour and the product was filtered off under suction, washed neutral with water and dried to give 7 parts of the dye of the formula ##STR20## which dyes polyesters in fast dark blue hues.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl cyanoacetate?

A1: this compound has the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] [] These techniques provide information about the functional groups, structure, and molecular weight of the compound.

Q3: What does the infrared spectrum of this compound reveal?

A3: The infrared spectrum of this compound shows characteristic absorption bands for the cyano group (C≡N) and the carbonyl group (C=O), indicating the presence of these functional groups in the molecule. Additionally, it suggests the presence of rotational isomers due to internal rotation about the NCH2C—C and O—C2H5 bonds. []

Q4: What is the Knoevenagel condensation reaction, and how is this compound involved?

A4: The Knoevenagel condensation is a vital organic reaction that forms a carbon-carbon double bond. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, like this compound, in the presence of a base catalyst. []

Q5: Can you provide specific examples of catalysts used in Knoevenagel condensations involving this compound?

A5: A variety of catalysts have been employed for this reaction, including potassium fluoride on alumina (KF-Al2O3), molybdenum oxide nanoparticles (MoO₃ NPs), and basic functionalized ionic liquids like 1-butyl-3-methylimidazonium hydroxide ([BMIM]OH). These catalysts offer different advantages like high efficiency, recyclability, and enabling reactions under mild conditions. [] , [] , []

Q6: What types of products can be synthesized using this compound in Knoevenagel condensations?

A6: This reaction with this compound can yield various products, including α-cyanocinnamates, arylidene ethyl cyanoacetates, and substituted 2-imino-3-ethoxycarbonyl-2H-chromenes, depending on the reaction conditions and the other reactants involved. [] , [] These products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Q7: Beyond Knoevenagel condensation, what other reactions utilize this compound?

A7: this compound acts as a reagent in diverse reactions. For instance, it is employed as a methylene nucleophile in the electrochemical synthesis of benzofurans via a Michael addition reaction. Additionally, it participates in multi-component reactions, such as the synthesis of spiro-1,4-dihydropyridines, highlighting its versatility in building complex molecules. [] , []

Q8: How does this compound interact with silica surfaces?

A8: Research shows that this compound interacts with silica surfaces through hydrogen bonding. This interaction occurs primarily between the cyano and carbonyl groups of this compound and the silanol groups on the silica surface. []

Q9: What is the significance of studying the interaction of this compound with silica?

A9: Understanding this interaction is vital in various fields like chromatography, surface science, and catalysis. For instance, this knowledge can inform the development of more efficient stationary phases for chromatographic separations. []

Q10: Are there any computational studies on this compound and its reactions?

A10: While the provided papers do not delve deeply into detailed computational studies, they highlight the use of techniques like digital simulation of cyclic voltammograms. This technique helps prove the proposed mechanisms of reactions involving this compound, such as its reaction with catechol. []

Q11: How do structural modifications of this compound impact its reactivity?

A11: Research on Knoevenagel condensations reveals that the reaction rate is influenced by the nature of the substituents on the aromatic aldehyde reacting with this compound. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups can decrease it. This highlights the role of electronic effects in modulating the reactivity of this compound derivatives. []

Q12: Are there examples where changes in the ester group of this compound affect its reactivity?

A12: Yes, studies on the synthesis of α-cyanoacrylate monomers indicate that the alkyl group of the cyanoacetate ester influences the reaction rate. For instance, mthis compound and n-butyl cyanoacetate exhibit different reactivities compared to this compound in reactions with formaldehyde. []

Q13: What are some strategies to enhance the stability and solubility of this compound-derived compounds?

A13: While the provided papers don't directly address formulation strategies for this compound, they emphasize the significance of reaction conditions and catalysts in achieving high yields and product purity. Optimizing these parameters can indirectly contribute to the stability of the synthesized compounds by minimizing side reactions and degradation.

Q14: How is this compound typically quantified in reaction mixtures?

A14: Gas chromatography is a commonly employed technique for analyzing and quantifying this compound in reaction mixtures, as exemplified in studies optimizing its synthesis. []

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